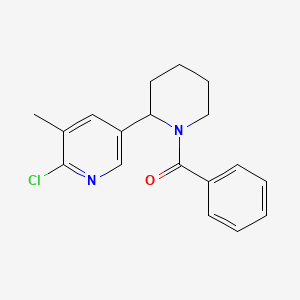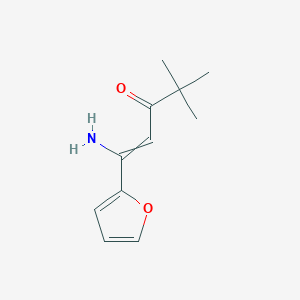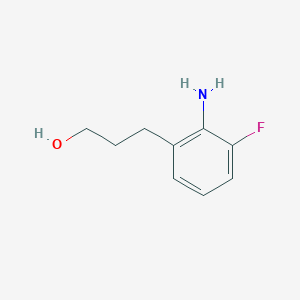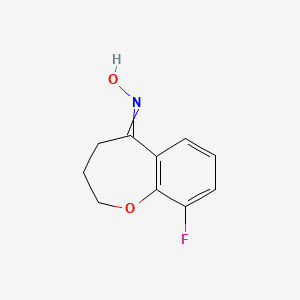![molecular formula C14H21NO3 B11821420 (4S)-4-amino-4-[4-(2-methylpropoxy)phenyl]butanoic acid](/img/structure/B11821420.png)
(4S)-4-amino-4-[4-(2-methylpropoxy)phenyl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-4-amino-4-[4-(2-methylpropoxy)phenyl]butanoic acid is an organic compound with a complex structure that includes an amino group, a butanoic acid backbone, and a phenyl ring substituted with a 2-methylpropoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-amino-4-[4-(2-methylpropoxy)phenyl]butanoic acid typically involves multi-step organic reactions. One common approach is the alkylation of a phenyl ring followed by the introduction of the butanoic acid moiety. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process may also include purification steps such as crystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
(4S)-4-amino-4-[4-(2-methylpropoxy)phenyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and catalysts such as iron (Fe) or aluminum chloride (AlCl3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the carboxylic acid group results in alcohols.
科学研究应用
(4S)-4-amino-4-[4-(2-methylpropoxy)phenyl]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4S)-4-amino-4-[4-(2-methylpropoxy)phenyl]butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can influence various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Trifluorotoluene: An organic compound with a similar phenyl ring structure but different substituents.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a similar amino group and phenyl ring but different functional groups.
Uniqueness
This detailed article provides a comprehensive overview of (4S)-4-amino-4-[4-(2-methylpropoxy)phenyl]butanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C14H21NO3 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC 名称 |
(4S)-4-amino-4-[4-(2-methylpropoxy)phenyl]butanoic acid |
InChI |
InChI=1S/C14H21NO3/c1-10(2)9-18-12-5-3-11(4-6-12)13(15)7-8-14(16)17/h3-6,10,13H,7-9,15H2,1-2H3,(H,16,17)/t13-/m0/s1 |
InChI 键 |
XJGIBARYTHPHSL-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)COC1=CC=C(C=C1)[C@H](CCC(=O)O)N |
规范 SMILES |
CC(C)COC1=CC=C(C=C1)C(CCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821350.png)






![2-Pyrrolidinemethanamine, 4-fluoro-1-[(2-methyl-4-thiazolyl)methyl]-, (2R,4R)-rel-](/img/structure/B11821391.png)
![Methyl 7-aMinobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11821398.png)




